7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound characterized by its unique molecular structure, which includes a methoxy group attached to the seventh position of an imidazo[1,2-a]pyridine ring and a 2-methoxyphenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 2-methoxyphenyl with an imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : Reduction reactions can be performed to convert the imidazo[1,2-a]pyridine core to its corresponding amine derivative.
Substitution: : The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Oxidation: : Formation of hydroxylated derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex organic molecules.
Biology: : The compound has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine is similar to other compounds in the imidazo[1,2-a]pyridine family, such as:
Imidazo[1,2-a]pyridine: : The parent compound without substituents.
2-Methoxyimidazo[1,2-a]pyridine: : A related compound with a methoxy group at the second position.
7-Methoxyimidazo[1,2-a]pyridine: : A related compound with a methoxy group at the seventh position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
7-methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H14N2O2/c1-18-11-7-8-17-10-13(16-15(17)9-11)12-5-3-4-6-14(12)19-2/h3-10H,1-2H3 |
InChI Key |
HAIBFAOVYAVATR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=CN2C=C1)C3=CC=CC=C3OC |
Origin of Product |
United States |
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